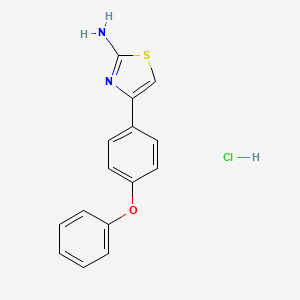

4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride" is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in material science.

Synthesis Analysis

The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT) involves the preparation of aromatic unsymmetrical diamine monomers containing a thiazole ring, which are then polycondensed with aromatic dianhydrides to create novel polyimides . Similarly, the synthesis of other thiazole derivatives, such as 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, involves reduction reactions and is confirmed by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using techniques such as X-ray diffraction. For example, the crystal structure of a thiazole derivative synthesized in one study was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and a three-dimensional network structure stabilized by π···π contacts . The molecular structure is crucial for understanding the properties and potential applications of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including ring transformations and reactions with amines. For instance, treatment of 2-(2-oxopropylthio)benzoxazoles with primary amines results in the formation of 2-(2-hydroxyphenylimino)-4-methylthiazoles . These reactions are important for the functionalization and diversification of thiazole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. For example, the polyimides derived from APPT exhibit high thermal stability, good solubility in strong dipolar solvents, and excellent mechanical properties, making them suitable for applications as flexible films . The fluorescence properties of thiazole derivatives can also be affected by the presence of amino groups and electron-withdrawing groups, as seen in the study of 2-aryl-5-(2′-aminophenyl)-4-hydroxy-1,3-thiazoles . Additionally, the aggregation-induced emission enhancement of benzothiazole-based compounds is another notable property, which is due to restricted intramolecular motion and easier intramolecular proton transfer in the solid state .

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Thiazole and thiadiazole derivatives, including compounds structurally related to 4-(4-Phenoxyphenyl)thiazol-2-amine, have been investigated for their corrosion inhibition capabilities. Quantum chemical parameters and molecular dynamics simulations have suggested these compounds as effective corrosion inhibitors for metals such as iron and copper. This indicates the potential of 4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride in corrosion inhibition applications, contributing to the development of novel, efficient materials for protecting metals against corrosion (Kaya et al., 2016; Farahati et al., 2019).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of thiazole derivatives. These compounds, including thiazol-2-amine derivatives, have shown promising antibacterial and antifungal activities against various pathogens. Such research underscores the potential of this compound in contributing to the development of new antimicrobial agents, offering a basis for tackling resistant strains of bacteria and fungi (Reddy et al., 2018; Liao et al., 2017).

Anticancer Research

Another significant area of application for thiazol-2-amine derivatives is in anticancer research. These compounds have been synthesized and evaluated for their potential to inhibit cancer cell growth. The structural features of thiazol-2-amine derivatives, akin to this compound, allow for selective and potent antitumor properties, suggesting their utility in developing novel anticancer therapies (Yakantham et al., 2019).

Advanced Material Applications

Thiazole derivatives have also found applications in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and security inks. The unique optical and electronic properties of these compounds, driven by their molecular structure, enable their use in creating materials with desirable luminescent properties and stimuli-responsive behaviors (Zhang et al., 2016).

Safety and Hazards

Direcciones Futuras

While specific future directions for “4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride” are not mentioned in the available resources, research on similar compounds suggests potential areas of interest. For instance, the development of new antimicrobial agents and chemotherapeutic agents against cancer is a major focus . The design of novel chemical therapeutic drugs for the treatment of cancer is also a significant area of research .

Mecanismo De Acción

Target of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the particular biological activity exhibited by the compound.

Mode of Action

For instance, they may inhibit or activate certain enzymes, block or stimulate receptors, or interfere with essential biochemical processes .

Biochemical Pathways

Thiazole compounds can influence a variety of biochemical pathways depending on their specific biological activity . For example, they may affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuronal function, and tumor growth .

Result of Action

The molecular and cellular effects of 4-(4-Phenoxyphenyl)thiazol-2-amine hydrochloride would depend on its specific biological activity. For instance, it may induce cell death in tumor cells, inhibit microbial growth, reduce inflammation, alleviate pain, protect neurons, or exert other effects .

Propiedades

IUPAC Name |

4-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS.ClH/c16-15-17-14(10-19-15)11-6-8-13(9-7-11)18-12-4-2-1-3-5-12;/h1-10H,(H2,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIFDWDNHIPOJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]propanamide](/img/structure/B2500537.png)

![(E)-4-(Dimethylamino)-N-[[2-(3-methylphenoxy)phenyl]methyl]but-2-enamide](/img/structure/B2500543.png)

![2-(benzo[d]isoxazol-3-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide](/img/structure/B2500545.png)

![1-methyl-6-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2500547.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-difluorobenzamide](/img/structure/B2500549.png)

![2-[[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide](/img/structure/B2500550.png)

![Ethyl 2-(2-{5-[(4,6-diaminopyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tria zol-3-ylthio)}acetylamino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2500551.png)

![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2500553.png)